molecular formula C10H13N3O B13525044 1-(3-aminopropyl)-1H-indazol-3-ol

1-(3-aminopropyl)-1H-indazol-3-ol

Cat. No.: B13525044
M. Wt: 191.23 g/mol
InChI Key: MDCCDIZTDMTQOP-UHFFFAOYSA-N
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Description

1-(3-aminopropyl)-1H-indazol-3-ol is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds containing a benzene ring fused to a pyrazole ring This compound is characterized by the presence of an aminopropyl group attached to the nitrogen atom of the indazole ring and a hydroxyl group at the third position of the indazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-aminopropyl)-1H-indazol-3-ol typically involves the following steps:

    Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic compounds.

    Introduction of the Aminopropyl Group: The aminopropyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of 3-bromo-1H-indazole with 3-aminopropylamine under suitable conditions can yield 1-(3-aminopropyl)-1H-indazole.

    Hydroxylation: The hydroxyl group can be introduced at the third position of the indazole ring through selective oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(3-aminopropyl)-1H-indazol-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form amines or other reduced derivatives.

    Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can produce a wide range of substituted indazole derivatives.

Scientific Research Applications

1-(3-aminopropyl)-1H-indazol-3-ol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-aminopropyl)-1H-indazol-3-ol involves its interaction with specific molecular targets and pathways. The aminopropyl group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-(3-aminopropyl)-1H-indazol-3-ol can be compared with other similar compounds, such as:

    1-(3-aminopropyl)imidazole: Similar in structure but with an imidazole ring instead of an indazole ring.

    (3-aminopropyl)triethoxysilane: Contains an aminopropyl group attached to a silane moiety.

    3-amino-1-propanol: A simpler compound with an aminopropyl group attached to a hydroxyl group.

The uniqueness of this compound lies in its indazole ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

1-(3-aminopropyl)-2H-indazol-3-one

InChI

InChI=1S/C10H13N3O/c11-6-3-7-13-9-5-2-1-4-8(9)10(14)12-13/h1-2,4-5H,3,6-7,11H2,(H,12,14)

InChI Key

MDCCDIZTDMTQOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NN2CCCN

Origin of Product

United States

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